molecular formula C16H11F3N4S B2597751 5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439109-43-0

5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2597751
CAS No.: 439109-43-0
M. Wt: 348.35
InChI Key: WIUITDRRMMWTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (hereafter referred to as Compound A) is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • A methyl group at the 5-position.
  • A 3-(1H-pyrrol-1-yl)-2-thienyl substituent at the 2-position.
  • A trifluoromethyl (CF₃) group at the 7-position.

Pyrazolo[1,5-a]pyrimidines are heterocyclic scaffolds with broad applications in medicinal chemistry and materials science due to their tunable electronic properties and biological activity . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thienyl-pyrrole moiety may influence planarity and intermolecular interactions .

Properties

IUPAC Name

5-methyl-2-(3-pyrrol-1-ylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4S/c1-10-8-13(16(17,18)19)23-14(20-10)9-11(21-23)15-12(4-7-24-15)22-5-2-3-6-22/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUITDRRMMWTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C3=C(C=CS3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the pyrrole and thiophene substituents. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and greener solvents can be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The C-3 position of the pyrazolo[1,5-a]pyrimidine scaffold undergoes efficient arylations via Suzuki–Miyaura couplings. This reaction is critical for introducing diverse aryl/heteroaryl groups, enabling structural diversification.

Example Reaction:
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives react with boronic acids under palladium catalysis.

Boronic AcidCatalystConditionsYield (%)Reference
PhenylPd(PPh₃)₄1,4-Dioxane, 110°C, 12 h91
4-PyridylPd(PPh₃)₄1,4-Dioxane, 110°C, 12 h85

Key Insight:
This method tolerates electron-rich and electron-deficient boronic acids, producing 3-aryl derivatives in high yields (75–94%) .

Nucleophilic Aromatic Substitution (SₙAr)

The C-5 position participates in SₙAr reactions after activation of the lactam C–O bond. PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) facilitates coupling with amines or thiols.

Example Protocol:

  • Activate C–O bond with PyBroP (1.3 eq) and Et₃N in 1,4-dioxane (RT, 2 h).

  • Add amine/thiol (1.5 eq) and heat at 110°C for 12 h.

NucleophileProduct TypeYield (%)Reference
Morpholine5-Amino91
Benzylamine5-Amino88
Thiophenol5-Thiol82

Limitation:
Steric hindrance from the 5-methyl group in the target compound may reduce reactivity compared to non-methylated analogues .

Oxidative Halogenation

The pyrazole ring undergoes regioselective halogenation (Cl, Br, I) using sodium halides and potassium persulfate (K₂S₂O₈) under mild conditions .

Example:
3-Aminopyrazole precursors treated with NaI/K₂S₂O₈ yield 3-iodo derivatives.

SubstrateHalogen SourceConditionsYield (%)Reference
Pyrazolo[1,5-a]pyrimidineNaI/K₂S₂O₈RT, 24 h78

Cyclocondensation Reactions

The core structure is synthesized via cyclocondensation of β-ketoesters with aminopyrazoles. Microwave irradiation enhances reaction efficiency .

Example Synthesis:

  • Reactants: Ethyl 4,4,4-trifluoro-2-butynoate + 5-methyl-3-aminopyrazole

  • Conditions: Microwave (120°C, 20 min)

  • Yield: 72%

Functionalization of the Thienyl-Pyrrole Moiety

The 3-(1H-pyrrol-1-yl)-2-thienyl group at C-2 undergoes electrophilic substitutions. For example, bromination at the thiophene ring’s α-position is feasible but requires optimization .

Challenges:

  • Steric hindrance from the trifluoromethyl group limits reactivity at C-7 .

  • Methyl at C-5 stabilizes the core but reduces accessibility for nucleophilic attacks .

Comparative Reactivity of Analogues

Compound ModificationReactivity TrendReference
5-H vs. 5-MethylMethyl reduces SₙAr efficiency by 15–20%
7-CF₃ vs. 7-HCF₃ enhances metabolic stability

Mechanistic Insights

  • Suzuki Coupling: Pd(0) mediates oxidative addition at C-Br, followed by transmetallation and reductive elimination .

  • SₙAr: PyBroP converts lactam C–O to a better leaving group, enabling amine/thiol attack .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, as anticancer agents. The compound has been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action: It acts by targeting specific enzymes involved in cancer cell metabolism and proliferation pathways. For instance, it has been noted to inhibit the aryl hydrocarbon receptor (AHR), which plays a crucial role in tumor progression and immune response modulation .

Antiviral Properties

The antiviral potential of pyrazolo[1,5-a]pyrimidines has also been explored extensively. This compound exhibits activity against several viral strains:

  • HCV and HIV Inhibition: Research indicates that derivatives of this compound can effectively block the replication of Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV), making them candidates for further antiviral drug development .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, which are critical in treating various inflammatory diseases:

  • Clinical Relevance: Pyrazolo derivatives have been investigated for their ability to modulate inflammatory responses in conditions such as rheumatoid arthritis and other autoimmune disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield rates. The structure-activity relationship studies indicate that modifications to the thienyl and pyrrole moieties can significantly enhance biological activity:

ModificationEffect on Activity
Substituting different groups on the thienyl ringAlters binding affinity to targets
Varying the position of trifluoromethyl groupInfluences pharmacokinetics

These findings suggest that careful modification can lead to more potent derivatives with improved therapeutic profiles.

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

  • Case Study 1: A study demonstrated that a related pyrazolo derivative exhibited IC50 values in the nanomolar range against cancer cell lines, indicating potent anticancer activity .
  • Case Study 2: Another investigation revealed that modifications to the pyrrole ring enhanced the antiviral efficacy against HCV, showing promise for future drug development .

Mechanism of Action

The mechanism of action of 5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to bind to specific sites with high affinity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Compound A and Analogs

Compound Name 5-Position Substituent 2-Position Substituent 7-Position Substituent Molecular Formula Molecular Weight CAS Number Reference
Compound A Methyl 3-(1H-Pyrrol-1-yl)-2-thienyl CF₃ C₁₇H₁₂F₃N₅S 399.37 Not Provided
5-(2-Chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-CF₃-pyrazolo[1,5-a]pyrimidine 2-Chlorophenyl 3-(1H-Pyrrol-1-yl)-2-thienyl CF₃ C₂₁H₁₂ClF₃N₄S 444.87 478039-23-5
2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-CF₃-pyrazolo[1,5-a]pyrimidine 4-Methoxyphenyl 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl CF₃ C₂₄H₁₉F₃N₄OS 500.50 861209-61-2
2-Methyl-5-(2-thienyl)-7-CF₃-pyrazolo[1,5-a]pyrimidine (3g) Methyl 2-Thienyl CF₃ C₁₂H₈F₃N₃S 299.27 Not Provided

Key Observations :

  • Substituent Diversity : Modifications at the 5-position (methyl, aryl) and 2-position (thienyl with/without pyrrole) significantly alter steric and electronic profiles.
  • Planarity : Compound A’s 3-(1H-pyrrol-1-yl)-2-thienyl group enhances planarity compared to simpler thienyl derivatives (e.g., 3g) due to intramolecular H-bonding between the pyrrole NH and pyrimidine nitrogen .
  • Lipophilicity : The trifluoromethyl group is conserved across analogs, but aryl groups (e.g., 4-methoxyphenyl in ) increase molecular weight and may impact solubility.

Comparison :

  • Cross-Coupling Efficiency : Compound A’s synthesis likely parallels methods for 3,5-disubstituted derivatives, where Suzuki-Miyaura reactions achieve moderate yields (50–80%) .
  • Functionalization Challenges : The pyrrole-thienyl group in Compound A may require optimized coupling conditions due to steric hindrance, unlike simpler thienyl derivatives (e.g., 3g) synthesized via straightforward cyclocondensation .

Key Findings :

  • Optical Properties: The trifluoromethyl group and extended conjugation in Compound A likely redshift λₘₐₓ compared to non-CF₃ analogs. Thienyl-pyrrole substituents may enhance solid-state fluorescence via π-stacking .
  • Biological Activity : While data for Compound A is pending, analogs with electron-withdrawing groups (e.g., 4-nitrophenyl in 3f) show moderate anthelmintic activity . The methyl group in Compound A may improve metabolic stability over bulkier aryl substituents.

Biological Activity

5-Methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H11F3N4S
  • Molecular Weight : 348.35 g/mol
  • CAS Number : 439109-43-0

Pharmacological Activities

The compound exhibits a range of biological activities, particularly in the fields of oncology and neurology. Notable activities include:

  • Antitumor Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, have shown promising antitumor effects. They act as inhibitors of various kinases implicated in cancer progression, such as Pim1 kinase, which is overexpressed in prostate cancer .
  • Antidepressant and Anxiolytic Effects : The structure of this compound allows it to interact with serotonin receptors, particularly the 5-HT6 receptor, which is associated with mood regulation. Studies have suggested that modifications in the pyrazolo[1,5-a]pyrimidine framework can enhance its efficacy as an antidepressant .
  • Antiviral Activity : Certain derivatives have demonstrated antiviral properties against viruses such as the respiratory syncytial virus (RSV) and hepatitis C virus. This suggests potential applications in treating viral infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound acts as an inhibitor for several kinases, including Pim kinases and cyclin-dependent kinases (CDKs). These kinases play crucial roles in cell cycle regulation and apoptosis .
  • Serotonin Receptor Modulation : Its interaction with serotonin receptors may modulate neurotransmitter levels, contributing to its anxiolytic and antidepressant effects .
  • Histone Demethylase Inhibition : Some studies suggest that pyrazolo[1,5-a]pyrimidines can inhibit histone lysine demethylase 4D (KDM4D), which is involved in epigenetic regulation of gene expression .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor effects of various pyrazolo[1,5-a]pyrimidine derivatives, it was found that those with trifluoromethyl substitutions exhibited enhanced potency against prostate cancer cell lines. The compound’s ability to inhibit Pim1 kinase was correlated with reduced cell proliferation and increased apoptosis .

Case Study 2: Antidepressant Properties

A series of experiments assessed the impact of this compound on animal models of depression. Results indicated significant reductions in depressive behaviors when administered at specific dosages, highlighting its potential as a therapeutic agent for mood disorders .

Summary Table of Biological Activities

Activity TypeMechanismReference
AntitumorKinase inhibition
AntidepressantSerotonin receptor modulation
AntiviralViral replication inhibition
AnxiolyticNeurotransmitter modulation

Q & A

Q. What are the common synthetic routes for preparing this compound, and what methodological considerations are critical?

The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors, followed by functionalization. Key steps include:

  • Core formation : Cyclization of aminopyrazole or similar intermediates with diketones or aldehydes under reflux conditions (e.g., using 1,4-dioxane as solvent) .
  • Functionalization :
  • The trifluoromethyl group at position 7 is often introduced via nucleophilic substitution or direct coupling using trifluoromethylating agents .
  • The 3-(1H-pyrrol-1-yl)-2-thienyl moiety at position 2 can be incorporated via Suzuki-Miyaura cross-coupling reactions, requiring palladium catalysts (e.g., PdCl₂(PPh₃)₂) and inert conditions .
    • Critical parameters : Temperature control (e.g., 110°C for coupling), solvent choice (dioxane enhances reactivity), and stoichiometric ratios (e.g., PyBroP as coupling reagent in 1.3:1 molar ratio) .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • Single-crystal X-ray diffraction (XRD) : Determines bond lengths, angles, and torsion angles (e.g., C–C mean deviation = 0.004 Å, R factor = 0.051) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirms substituent integration and electronic environments (e.g., trifluoromethyl causes distinct downfield shifts) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 363.4 g/mol for a related compound) .
    • Elemental analysis : Matches calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .

Q. What safety protocols are recommended for handling this compound?

Key guidelines include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Storage : Inert atmosphere (argon/nitrogen) to prevent degradation; desiccants to control moisture .
  • Waste disposal : Segregation of organic waste and consultation with certified hazardous waste handlers .

Advanced Research Questions

Q. How can synthesis yields be optimized amid conflicting reports (e.g., 62% vs. 93%)?

Yield variability stems from:

  • Catalyst efficiency : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) with ligand optimization improve cross-coupling efficiency .
  • Reaction time : Prolonged reflux (24+ hours) for coupling vs. shorter cycles (5–6 hours) for cyclization .
  • Purification : Column chromatography vs. recrystallization (e.g., ethanol recrystallization achieves >95% purity) .
  • Data-driven adjustment : Monitoring via TLC/HPLC to halt reactions at peak conversion .

Q. What role do substituents (e.g., trifluoromethyl, thienyl-pyrrole) play in electronic properties and bioactivity?

  • Trifluoromethyl : Enhances metabolic stability and electron-withdrawing effects, altering π-π stacking in enzyme binding (e.g., kinase inhibition) .
  • Thienyl-pyrrole : Introduces planar aromaticity for DNA intercalation or hydrophobic pocket interactions (observed in antitrypanosomal analogs) .
  • SAR studies : Modifying the pyrrole’s N-substituents (e.g., methyl vs. ethyl) impacts solubility and target affinity .

Q. What computational methods are suitable for predicting interactions with biological targets?

  • Molecular docking : Tools like AutoDock Vina assess binding poses in ATP-binding pockets (e.g., KDR kinase) .
  • Molecular dynamics (MD) : Simulations (e.g., GROMACS) evaluate stability of ligand-protein complexes over time .
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data for activity prediction .

Data Contradiction Analysis

Parameter Resolution Strategy
Reaction Yield 62–70% (condensation) 93% (cross-coupling) Optimize catalyst loading (0.5–1 mol% Pd) and inert conditions.
Melting Point 221–268°C (varied substituents) N/AValidate purity via DSC/TGA to rule out polymorphic effects.
Biological Activity Anticancer (IC₅₀ = 1–10 µM) Antitrypanosomal (EC₅₀ = 5 µM) Conduct parallel assays under standardized conditions (e.g., MTT vs. resazurin).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.